molecular formula C12H15ClF3NO2S B1304078 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride CAS No. 849035-98-9

4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride

Cat. No.: B1304078
CAS No.: 849035-98-9
M. Wt: 329.77 g/mol
InChI Key: IVFPOQYLPREKGF-UHFFFAOYSA-N
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Description

4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₅ClF₃NO₂S and a molecular weight of 329.77 g/mol . This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a piperidine ring. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various trifluoromethylation reactions, such as radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation . The phenyl ring is then sulfonylated, followed by the attachment of the piperidine ring through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition or activation of specific pathways, depending on the target. The sulfonyl group also plays a role in the compound’s reactivity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylphenylsulfonyl derivatives: These compounds share the trifluoromethyl and sulfonyl groups but may have different substituents on the phenyl ring.

    Piperidine derivatives: Compounds with a piperidine ring and various functional groups, such as piperidine hydrochloride.

Uniqueness

4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride is unique due to the combination of its trifluoromethyl, sulfonyl, and piperidine moieties. This structure imparts distinct chemical and biological properties, making it a versatile compound in research and industrial applications. Its ability to undergo various chemical reactions and its potential in drug discovery further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]sulfonylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2S.ClH/c13-12(14,15)9-2-1-3-11(8-9)19(17,18)10-4-6-16-7-5-10;/h1-3,8,10,16H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFPOQYLPREKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382243
Record name 4-[3-(Trifluoromethyl)benzene-1-sulfonyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-98-9
Record name 4-[3-(Trifluoromethyl)benzene-1-sulfonyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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